molecular formula C13H21N3 B1474298 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine CAS No. 1443287-54-4

4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B1474298
CAS No.: 1443287-54-4
M. Wt: 219.33 g/mol
InChI Key: VIDQQBCDATZQHT-UHFFFAOYSA-N
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Description

4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
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Biological Activity

4-(1-Cyclopentyl-1H-pyrazol-4-yl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring connected to a pyrazole moiety, which is known for its diverse biological activities. The cyclopentyl group enhances the lipophilicity and binding affinity of the molecule, potentially influencing its interaction with biological targets.

The mechanism of action for this compound involves interactions with various receptors and enzymes. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring contributes to hydrophobic interactions, enhancing binding affinity to target proteins.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole-based kinase inhibitors have been shown to selectively inhibit the Akt family of kinases, which are crucial in cancer cell proliferation and survival. In vitro studies report IC50 values in the nanomolar range against various cancer cell lines, demonstrating potent antiproliferative effects .

Neuroprotective Effects

The compound is also being explored for neuroprotective effects through modulation of muscarinic acetylcholine receptors (mAChRs). Allosteric modulators targeting the M4 subtype have shown promise in treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic signaling without the side effects associated with direct agonists .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

  • Cyclopentyl Group : Enhances lipophilicity and binding potential.
  • Pyrazole Substituents : Variations in substituents on the pyrazole ring significantly affect potency and selectivity against different kinases .

A comparative analysis of similar compounds shows that specific substitutions can lead to improved biological activity. For example, compounds with halogenated phenyl groups often exhibit enhanced potency due to better interactions within the binding pocket of target proteins .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The compound exhibited an IC50 value of approximately 7.76 µM against HCT116 cells and 9.76 µM against OVCAR-8 cells, indicating significant growth inhibition compared to control groups .

Study 2: Neuroprotective Potential

In another study focusing on neuroprotection, derivatives of pyrazole were tested for their ability to modulate mAChRs. Results indicated that certain derivatives could enhance receptor activity without causing receptor desensitization or downregulation, suggesting potential therapeutic applications in Alzheimer's disease management .

Properties

IUPAC Name

4-(1-cyclopentylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-4-13(3-1)16-10-12(9-15-16)11-5-7-14-8-6-11/h9-11,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDQQBCDATZQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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